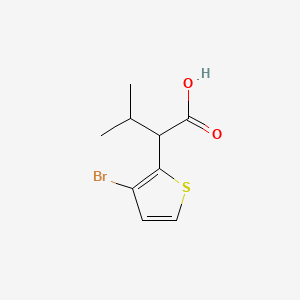

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid

Description

Molecular Formula: C₉H₁₁BrO₂S Molecular Weight: 263.15 g/mol IUPAC Name: 2-(3-bromothiophen-2-yl)-3-methylbutanoic acid Key Features:

- A brominated thiophene ring (3-bromo substitution) attached to a branched 3-methylbutanoic acid moiety.

- The bromine atom enhances reactivity and electronic effects, making it valuable in organic synthesis and medicinal chemistry .

- Potential applications include antimicrobial and anti-inflammatory drug development due to halogen-thiophene interactions with biological targets .

Properties

Molecular Formula |

C9H11BrO2S |

|---|---|

Molecular Weight |

263.15 g/mol |

IUPAC Name |

2-(3-bromothiophen-2-yl)-3-methylbutanoic acid |

InChI |

InChI=1S/C9H11BrO2S/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12) |

InChI Key |

RITZZTFHAAWFQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C=CS1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid typically involves the bromination of thiophene derivatives followed by the introduction of the butanoic acid group. One common method is the bromination of 3-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromothiophene is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by carboxylation with carbon dioxide to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or lithium diisopropylamide (LDA) in the presence of a suitable solvent like tetrahydrofuran (THF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive thiophene derivatives.

Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the thiophene ring can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations from Comparisons

Halogen Effects (Bromine vs. Chlorine)

- Bromine’s larger atomic size and polarizability enhance electrophilic substitution rates compared to chlorine, making brominated derivatives more reactive in cross-coupling reactions .

- Chlorothiophene analogs (e.g., 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid) exhibit distinct biological roles, such as JAK inhibition, due to altered electronic effects .

Aromatic Ring System (Thiophene vs. Benzene)

- Thiophene’s sulfur atom engages in resonance and π-stacking interactions, favoring binding to enzymes like cytochrome P450. Benzene derivatives (e.g., 2-(2-Bromophenyl)-3-methylbutanoic acid) rely on hydrophobic interactions .

Functional Group Modifications

- Thioether Linkage: 2-((3-Bromo-2-thienyl)thio)propanoic acid’s sulfur bridge improves solubility and redox activity, contributing to higher anticancer potency .

- Ketone Group: The α-keto moiety in 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid facilitates nucleophilic attacks, enabling enzyme inhibition .

- Hydroxyl Group: Hydroxy analogs (e.g., 2-(3-Bromophenyl)-3-hydroxy-3-methylbutanoic acid) exhibit hydrogen-bonding capacity but reduced metabolic stability .

Substituent Position and Lipophilicity

- Methyl groups at the 5-position of thiophene (e.g., 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid) increase logP values, enhancing blood-brain barrier penetration .

Biological Activity

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromothiophene moiety and a branched aliphatic chain. Its molecular formula is C11H13BrO2, with a molecular weight of approximately 273.13 g/mol. The presence of the bromine atom and the thiophene ring suggests potential interactions with biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives containing thiophene rings have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Anticancer Potential

The compound's ability to inhibit matrix metalloproteinases (MMPs) has been highlighted in several studies. MMPs are crucial in cancer metastasis and tissue remodeling. By inhibiting these enzymes, this compound may reduce tumor invasion and metastasis, making it a candidate for further investigation in cancer therapy.

Case Studies

- Inhibition of MMPs : A study demonstrated that compounds structurally related to this compound effectively inhibited MMP-12 in vitro, which is implicated in various cancers and inflammatory conditions. This inhibition was correlated with reduced invasiveness of cancer cells in xenograft models.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.